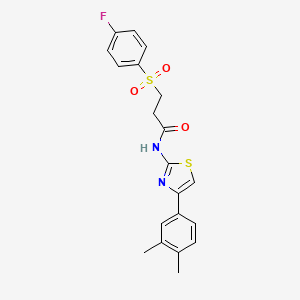![molecular formula C24H21Cl2NO4 B2547822 (2E)-1-{4-[(2,4-dichlorophényl)méthoxy]phényl}-3-[(2,5-diméthoxyphényl)amino]prop-2-én-1-one CAS No. 477889-28-4](/img/structure/B2547822.png)
(2E)-1-{4-[(2,4-dichlorophényl)méthoxy]phényl}-3-[(2,5-diméthoxyphényl)amino]prop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and dimethoxyphenyl groups
Applications De Recherche Scientifique
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It has been suggested as a potential drug candidate against the covid-19 virus .
Mode of Action
The mode of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one involves interactions with its targets through hydrogen bonding, π-stacking, and hydrophobic interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde with 2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Chimassorb®: A light stabilizer used in polymers, sharing some chemical similarities.
Uniqueness
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one: stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its dichlorophenyl and dimethoxyphenyl groups contribute to its distinct properties compared to other similar compounds.
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(2,5-dimethoxyphenyl)amino]prop-2-en-1-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO4/c1-29-20-9-10-24(30-2)22(14-20)27-12-11-23(28)16-4-7-19(8-5-16)31-15-17-3-6-18(25)13-21(17)26/h3-14,27H,15H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRDOZRJRZTBP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)

![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)

![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2547752.png)
![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)
![3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2547762.png)
